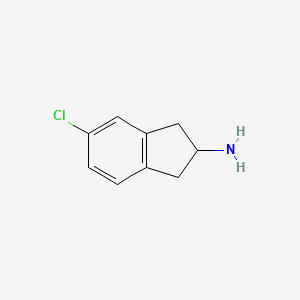

5-Chloro-2,3-dihydro-1H-inden-2-amine

Description

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMVAIAEDLKXCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-83-1 | |

| Record name | 5-chloro-2,3-dihydro-1H-inden-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Dihydroindene Chemistry and Its Significance in Chemical Sciences

The indane (or dihydroindene) framework, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This rigid bicyclic structure provides a stable and well-defined three-dimensional orientation for appended functional groups, which is advantageous for designing molecules that can selectively interact with biological targets. researchgate.net The versatility of the indane nucleus allows for extensive structure-activity relationship (SAR) studies through substitution on both the aromatic and aliphatic rings. researchgate.net

Indane and its analogues are integral components of numerous natural products and have been successfully incorporated into a variety of commercially available pharmaceuticals. researchgate.netresearchgate.net Notable examples include the antiviral drug Indinavir, used in the treatment of HIV/AIDS, and Donepezil, a key medication for managing Alzheimer's disease. mdpi.com The significance of the indane scaffold extends across multiple therapeutic areas, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net The inherent chemical properties of this fused ring system make it a valuable building block for the synthesis of complex and biologically active molecules. mdpi.comresearchgate.net

Historical Context of Indenamine Research

The study of indenamines, specifically aminoindanes, has a rich history rooted in the search for new pharmacologically active compounds. The parent compound, 2-aminoindane, a rigid analogue of amphetamine, was likely first synthesized in 1893. wikipedia.orgnih.gov Early pharmacological research into aminoindanes focused on their potential as bronchodilators and analgesics. frontiersin.orgunodc.org In the 1970s, studies revealed their significant effects on the release and re-uptake of the neurotransmitter serotonin (B10506). unodc.org

A pivotal shift in indenamine research occurred in the 1990s, led by researchers like David E. Nichols, who synthesized cyclic analogues of psychoactive drugs such as MDMA. researchgate.net This work introduced the concept of "entactogens," a class of psychoactive substances intended to facilitate introspection and communication, with potential applications in psychotherapy. frontiersin.orgresearchgate.net These second-generation aminoindanes, including compounds like 5,6-methylenedioxy-2-aminoindane (MDAI), were designed to be non-neurotoxic analogues of existing substances. frontiersin.org This historical progression from investigating basic physiological effects to exploring complex psychoactive properties underscores the evolving scientific interest in the therapeutic potential of the aminoindane scaffold. nih.gov

Stereochemical Control and Chiral Resolution in 5 Chloro 2,3 Dihydro 1h Inden 2 Amine Research

The control of stereochemistry is a critical aspect of medicinal chemistry, as the pharmacological and toxicological properties of enantiomers can differ significantly. For 5-Chloro-2,3-dihydro-1H-inden-2-amine, a chiral compound, obtaining enantiomerically pure forms is essential for its development as a research tool or potential therapeutic agent. This involves two primary strategies: the direct synthesis of a single enantiomer (enantioselective synthesis) and the separation of a racemic mixture into its constituent enantiomers (chiral resolution).

Structure Activity Relationship Sar Studies of 5 Chloro 2,3 Dihydro 1h Inden 2 Amine Analogs

Impact of Halogen Substituents on Biological Potency and Selectivity

The nature and position of halogen substituents on the indane ring of 2-aminoindan (B1194107) analogs play a crucial role in modulating their biological potency and selectivity, particularly at monoamine transporters. While comprehensive SAR studies systematically comparing a range of halogens (F, Br, I) at the 5-position of 2,3-dihydro-1H-inden-2-amine are not extensively detailed in publicly available literature, general principles can be drawn from related compounds.

In broader studies of monoamine transporter ligands, the introduction of a halogen atom at the para position of an aromatic ring, which corresponds to the 5-position of the indane scaffold, often influences binding affinity. The effect can be attributed to a combination of electronic and steric factors. For instance, in one series of compounds, the binding affinity at the dopamine (B1211576) transporter (DAT) was found to increase in the order of Br > Cl > F ≥ H. This suggests that the size and electronegativity of the halogen are critical determinants of interaction with the receptor.

Ring substitution on 2-aminoindan derivatives has been shown to significantly alter their selectivity profile. For example, the parent compound, 2-aminoindan, is a selective substrate for the norepinephrine (B1679862) transporter (NET) and DAT. However, the introduction of substituents on the aromatic ring can increase potency at the serotonin (B10506) transporter (SERT) while concurrently reducing potency at DAT and NET. nih.gov For instance, 5-methoxy-2-aminoindan displays a sixfold lower potency at NET and a 20-fold lower potency at DAT, highlighting a shift towards SERT selectivity. nih.gov Although this example involves a methoxy (B1213986) group, it underscores the principle that substitution at the 5-position can dramatically influence transporter selectivity.

The following table summarizes the effects of ring substitutions on the selectivity of 2-aminoindan analogs for monoamine transporters.

| Compound | Substitution | Selectivity Profile |

| 2-Aminoindan (2-AI) | None | Selective for NET and DAT |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-Methoxy | Increased selectivity for SERT |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-Methylenedioxy | Moderately selective for SERT and NET |

This table is illustrative and based on available data for substituted 2-aminoindans. More specific data on 5-halo-substituted analogs is needed for a complete SAR analysis.

Influence of Amine Group Modifications and Substitutions

Modifications to the primary amine group of 5-Chloro-2,3-dihydro-1H-inden-2-amine can significantly impact its pharmacological activity. These modifications can range from simple alkylation to the introduction of more complex aryl or acyl moieties, each altering the compound's size, lipophilicity, and hydrogen bonding capacity.

N-Alkylation: The addition of alkyl groups to the nitrogen atom can influence receptor affinity and selectivity. For example, while specific data for N-alkylated 5-chloro-2-aminoindan is limited, studies on related pharmacophores have shown that the length and branching of the alkyl chain are critical. In some receptor systems, smaller alkyl groups may be well-tolerated or even enhance affinity, whereas larger, bulkier groups can lead to a loss of potency due to steric hindrance within the binding pocket.

N-Arylation: The introduction of an aryl group on the amine nitrogen can lead to new interactions with the biological target, such as pi-stacking or hydrophobic interactions. N-aryl amino acids, for instance, are recognized as important motifs in many physiologically significant systems and can serve as building blocks for compounds with diverse biological activities. mdpi.com The nature and substitution pattern of the aryl ring can fine-tune the electronic properties and conformation of the molecule, thereby influencing its binding affinity and functional activity.

N-Acylation: Acylation of the amine group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor. This modification can significantly alter the electronic distribution and conformational flexibility of the side chain. The nature of the acyl group, whether it be a simple acetyl group or a more complex aroyl group, will dictate the steric and electronic effects on the molecule's interaction with its target.

The following table provides a conceptual overview of the potential effects of amine group modifications on the properties of 5-Chloro-2,3-dihydro-1H-inden-2-amine.

| Modification Type | Potential Effects on Molecular Properties |

| N-Alkylation | Alters lipophilicity and steric bulk; may influence receptor selectivity. |

| N-Arylation | Introduces potential for pi-stacking and hydrophobic interactions; can alter electronic properties. |

| N-Acylation | Adds a hydrogen bond acceptor; modifies electronic distribution and conformational flexibility. |

This table represents general principles of amine group modification in medicinal chemistry. Specific biological data for N-substituted 5-chloro-2-aminoindan analogs is required for a definitive SAR understanding.

Role of the Indane Core Scaffold in Molecular Recognition

The 2,3-dihydro-1H-indene, or indane, core of 5-Chloro-2,3-dihydro-1H-inden-2-amine provides a rigid bicyclic framework that plays a crucial role in molecular recognition. This rigidity is a key feature in the design of ligands for various biological targets, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The constrained conformation of the indane scaffold pre-organizes the pharmacophoric elements—the amine group and the substituted aromatic ring—in a defined spatial orientation. This is in contrast to more flexible, open-chain analogs where free rotation around single bonds can lead to a multitude of conformations, only a fraction of which may be active at the target receptor.

The importance of a rigid scaffold in ligand-receptor interactions is a well-established principle in drug design. Proteins themselves are dynamic entities, and the binding of a ligand can occur through an "induced fit" mechanism, where the protein conformation adapts to the ligand, or a "conformational selection" model, where the ligand binds to a pre-existing conformation of the protein. In either case, a ligand with a conformationally restricted and complementary shape to the binding site is often favored.

Stereochemical Contributions to Structure-Activity Relationships

The 2-aminoindan scaffold contains a chiral center at the C2 position of the indane ring, meaning that 5-Chloro-2,3-dihydro-1H-inden-2-amine can exist as a pair of enantiomers: (R)-5-Chloro-2,3-dihydro-1H-inden-2-amine and (S)-5-Chloro-2,3-dihydro-1H-inden-2-amine. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov

Biological systems, being chiral themselves (composed of L-amino acids and D-sugars), often interact stereoselectively with chiral molecules. This can result in one enantiomer (the eutomer) having significantly higher affinity for the target receptor and being responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. tg.org.au

While specific studies detailing the separation and differential biological evaluation of the enantiomers of 5-Chloro-2,3-dihydro-1H-inden-2-amine are not prevalent in the available literature, the importance of stereochemistry in this class of compounds is well-documented for related structures. For example, in other chiral drugs, the two enantiomers can differ in their bioavailability, rate of metabolism, and potency. nih.gov In the case of the selective serotonin reuptake inhibitor citalopram, the therapeutic activity resides mainly in the (S)-enantiomer. tg.org.au

Therefore, it is highly probable that the (R) and (S) enantiomers of 5-Chloro-2,3-dihydro-1H-inden-2-amine will display different pharmacological profiles. The precise nature and magnitude of these differences would need to be determined through experimental studies involving the isolated enantiomers. Such studies are crucial for a complete understanding of the structure-activity relationships and for the potential development of a safer and more effective single-enantiomer drug.

| Enantiomer | Expected Pharmacological Profile |

| (R)-5-Chloro-2,3-dihydro-1H-inden-2-amine | Potentially different affinity, efficacy, and side-effect profile compared to the (S)-enantiomer. |

| (S)-5-Chloro-2,3-dihydro-1H-inden-2-amine | Potentially different affinity, efficacy, and side-effect profile compared to the (R)-enantiomer. |

This table is based on the general principles of stereochemistry in pharmacology. Experimental data is needed to confirm the specific activities of each enantiomer.

Computational and Theoretical Studies on 5 Chloro 2,3 Dihydro 1h Inden 2 Amine

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as 5-Chloro-2,3-dihydro-1H-inden-2-amine, within the active site of a target protein. nih.gov Understanding these interactions is crucial for rational drug design and for elucidating the compound's potential biological activity. researchgate.net

The binding of 5-Chloro-2,3-dihydro-1H-inden-2-amine to a protein target would be governed by a combination of non-covalent interactions. The structural features of the molecule—a primary amine, a chloro-substituted aromatic ring, and a hydrophobic aliphatic framework—dictate the types of interactions it can form.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and can also act as an acceptor. This group is expected to form strong, directional hydrogen bonds with amino acid residues that have lone pairs (e.g., Asp, Glu, Gln, Asn) or with backbone carbonyl oxygens. mdpi.com

Hydrophobic Interactions: The dihydroindenyl core, composed of the fused benzene (B151609) ring and the cyclopentane (B165970) ring, is predominantly nonpolar. This region can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. nih.gov

π-Stacking and Cation-π Interactions: The aromatic benzene ring can participate in π-π stacking interactions (either face-to-face or edge-to-face) with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov If the amine group becomes protonated under physiological conditions (forming -NH₃⁺), it can establish strong cation-π interactions with these same aromatic residues.

Halogen Bonding: The chlorine atom, while electronegative, possesses a region of positive electrostatic potential known as a σ-hole. This can lead to the formation of a halogen bond, a directional interaction with a nucleophilic atom, typically an oxygen or nitrogen atom from a protein backbone or side chain.

A hypothetical docking study would place the ligand into a defined binding pocket of a target protein, and a scoring function would estimate the binding energy. The resulting poses would reveal the most probable binding orientation and highlight the key residues involved in the interaction.

Table 1: Potential Ligand-Target Interactions for 5-Chloro-2,3-dihydro-1H-inden-2-amine

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues |

| Hydrogen Bond (Donor) | Primary Amine (-NH₂) | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, Backbone C=O |

| Hydrogen Bond (Acceptor) | Primary Amine (-NH₂) | Asn, Gln, Ser, Thr, Tyr, His |

| Hydrophobic Interactions | Dihydroindenyl Ring System | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His |

| Cation-π Interaction | Protonated Amine (-NH₃⁺) | Phe, Tyr, Trp |

| Halogen Bond | Chlorine Atom (-Cl) | Backbone C=O, Ser, Thr, Asp, Glu |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn determine its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular electrostatic potential (MEP). mdpi.com

For 5-Chloro-2,3-dihydro-1H-inden-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would first involve geometry optimization to find the lowest energy conformation of the molecule. nih.gov From this optimized structure, various electronic properties can be determined.

The Molecular Electrostatic Potential (MEP) map is particularly informative as it visualizes the charge distribution across the molecule. For the title compound, the MEP would show a region of negative potential (typically colored red) around the electronegative chlorine atom and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the amine hydrogens, making them sites for nucleophilic interaction. The interplay between the electron-donating amine group and the electron-withdrawing chlorine atom would modulate the electron density of the aromatic ring.

Table 2: Illustrative DFT-Calculated Properties for an Aromatic Amine

| Property | Description |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized ground state. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule arising from charge separation. |

| Point Group | The symmetry classification of the optimized molecular structure. |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| ΔE (HOMO-LUMO Gap) (eV) | The energy difference between HOMO and LUMO, indicating chemical stability. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wuxibiology.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. thaiscience.info For 5-Chloro-2,3-dihydro-1H-inden-2-amine, the HOMO is expected to have significant density on the electron-rich aromatic ring and the nitrogen atom of the amine group, reflecting the most nucleophilic sites of the molecule.

LUMO: The LUMO is the lowest energy orbital capable of accepting electrons, defining the molecule's electrophilic character. The LUMO's distribution would indicate the sites most susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more polarizable and reactive. researchgate.net The presence of both electron-donating and electron-withdrawing groups on the aromatic system is expected to reduce the HOMO-LUMO gap compared to an unsubstituted indane.

Mechanistic Pathways Elucidation Through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a detailed, step-by-step understanding of how a transformation occurs.

For 5-Chloro-2,3-dihydro-1H-inden-2-amine, computational methods could be used to explore various potential reactions, such as:

N-Alkylation or N-Acylation: Modeling the reaction at the nucleophilic amine group would involve calculating the energy barrier for the approach of an electrophile and the subsequent bond formation.

Electrophilic Aromatic Substitution: The chlorine and aminoindane groups direct incoming electrophiles to specific positions on the aromatic ring. DFT calculations can predict the relative activation energies for substitution at different positions, thereby explaining the observed regioselectivity.

Oxidation Reactions: The potential oxidation pathways of the amine or the aromatic ring could be investigated by modeling the interaction with various oxidizing agents.

The process involves locating the geometry of the transition state (a first-order saddle point on the potential energy surface) and confirming it connects the reactants and products via Intrinsic Reaction Coordinate (IRC) calculations. This theoretical approach can provide insights that are difficult to obtain experimentally, such as the precise structure of fleeting transition states. rsc.orgresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is determined by a delicate balance of intermolecular forces. mdpi.com While no crystal structure for 5-Chloro-2,3-dihydro-1H-inden-2-amine is publicly available, its molecular features allow for a predictive analysis of the interactions that would govern its crystal packing.

The primary interactions expected to direct the crystal packing are:

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor. It is highly probable that these groups would form networks of N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional arrays.

π-π Stacking: The planar aromatic rings are likely to stack on top of each other in a parallel-displaced or T-shaped arrangement to maximize attractive dispersion forces and minimize electrostatic repulsion. iucr.org This is a common packing motif for aromatic compounds. royalsocietypublishing.orgsciencenet.cn

C-H···π Interactions: Hydrogen atoms from the aliphatic portion of the indane ring can interact with the electron-rich face of the aromatic ring of a neighboring molecule.

Computational methods, such as those based on lattice energy minimization or analysis of Hirshfeld surfaces, could be used to predict the most stable crystal packing arrangement by evaluating the energetic contributions of these different intermolecular forces. iucr.org

Table 3: Predicted Intermolecular Interactions in the Solid State

| Interaction | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy (kJ/mol) |

| Hydrogen Bond | N-H (amine) | N (amine) | 15 - 30 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 2 - 12 |

| C-H···π Interaction | C-H (aliphatic) | Aromatic Ring | 1 - 10 |

| Weak C-H···Cl Hydrogen Bond | C-H (aromatic/aliphatic) | Cl | 2 - 8 |

Analytical and Spectroscopic Characterization Methodologies for 5 Chloro 2,3 Dihydro 1h Inden 2 Amine and Its Derivatives

Advanced Chromatographic Techniques for Purity and Identity

Chromatographic methods are indispensable for the separation, purification, and purity assessment of 5-Chloro-2,3-dihydro-1H-inden-2-amine and its analogs. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.

For derivatives of this compound class, HPLC methods have been developed to not only assess purity but also to separate enantiomers. For instance, the enantioseparation of a chiral derivative, 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, was successfully achieved using a normal-phase HPLC system equipped with a Photodiode Array (PDA) detector. nih.gov The separation was performed on a Chiralpak AD-H column, which has amylose (B160209) tris-(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel as the chiral stationary phase. nih.gov Optimized isocratic conditions allowed for baseline separation of the enantiomers, a method that could be scaled up for preparative separation. nih.gov

The general approach for purity and identity confirmation involves developing a suitable HPLC method that can separate the main compound from any starting materials, by-products, or degradation products. The identity of the compound is confirmed by comparing its retention time with that of a certified reference standard.

Table 1: Example HPLC Conditions for Chiral Separation of a 5-Chloro-2,3-dihydro-1H-inden-1-one Derivative nih.gov

| Parameter | Condition |

| Instrument | HPLC with PDA Detector |

| Column | Chiralpak AD-H, 4.6 mm x 250 mm |

| Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate) on 5 µm silica gel |

| Mobile Phase | Hexane:Ethanol:Diethylamine (B46881) (95:5:0.1 v/v/v) |

| Flow Rate | 1.00 mL/min |

| Detection Wavelength | 254 nm |

| Result | Baseline separation of enantiomers achieved in approximately 6 minutes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

For 5-Chloro-2,3-dihydro-1H-inden-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the primary amine group. The aromatic protons would appear as a set of multiplets in the downfield region (typically 7.0-7.5 ppm). The protons on the five-membered ring (the CH and CH₂) would appear more upfield, with their chemical shifts and splitting patterns providing information about their connectivity and stereochemical relationship. The amine (NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate at lower field (120-150 ppm), while the aliphatic carbons of the indane core would be found at a higher field. The carbon atom attached to the amine group (C2) would have a characteristic chemical shift influenced by the nitrogen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2,3-dihydro-1H-inden-2-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (H4, H6, H7) | ~ 7.0 - 7.3 | Multiplets |

| Aliphatic (H1, H3) | ~ 2.8 - 3.3 | Multiplets (AB system) |

| Aliphatic (H2) | ~ 3.5 - 4.0 | Multiplet (Quintet) |

| Amine (NH₂) | ~ 1.5 - 2.5 | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2,3-dihydro-1H-inden-2-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C=C-Cl) | ~ 132 |

| Aromatic (C-H) | ~ 120 - 128 |

| Aromatic (Quaternary) | ~ 140 - 145 |

| Aliphatic (C1, C3) | ~ 35 - 45 |

| Aliphatic (C2-NH₂) | ~ 50 - 60 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 5-Chloro-2,3-dihydro-1H-inden-2-amine (molecular formula C₉H₁₀ClN), the molecular weight is approximately 167.63 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2, corresponding to the presence of the ³⁷Cl isotope. mdpi.commiamioh.edu The natural abundance of ³⁵Cl to ³⁷Cl is roughly 3:1, so the M⁺ peak at m/z 167 and the M+2 peak at m/z 169 would appear in an approximate 3:1 intensity ratio, which is a definitive indicator of a single chlorine atom in the molecule. miamioh.edu

The fragmentation pattern provides further structural confirmation. For primary amines, a dominant fragmentation pathway is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org Other likely fragmentations include the loss of the chlorine atom (M-35) or the loss of HCl (M-36). miamioh.edu

Table 4: Expected Mass Spectrometry Fragments for 5-Chloro-2,3-dihydro-1H-inden-2-amine

| m/z Value | Identity | Comments |

| 169 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 167 | [M]⁺ | Molecular Ion |

| 132 | [M-Cl]⁺ | Loss of a chlorine radical |

| 138 | [M-CH₂NH₂]⁺ | Alpha-cleavage fragment |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 5-Chloro-2,3-dihydro-1H-inden-2-amine would exhibit several characteristic absorption bands. The primary amine (-NH₂) group would show a pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹. The aromatic part of the molecule would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic CH₂ groups of the indane ring would produce C-H stretching bands just below 3000 cm⁻¹. Finally, the presence of the chlorine atom would be indicated by a C-Cl stretching band in the fingerprint region, typically between 600-800 cm⁻¹. The spectrum of the closely related 5-aminoindan (B44798) serves as a useful reference for the indane core and amine group vibrations. nist.gov

Table 5: Characteristic IR Absorption Bands for 5-Chloro-2,3-dihydro-1H-inden-2-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and absolute stereochemistry for chiral compounds.

For derivatives of 5-Chloro-2,3-dihydro-1H-inden-2-amine that form suitable single crystals, X-ray analysis reveals detailed conformational information. For example, the crystal structure of {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, a related Schiff base, showed the specific dihedral angles between the various aromatic rings and confirmed the molecular conformation was stabilized by an intramolecular hydrogen bond. researchgate.net In another study on an indole (B1671886) derivative, the crystal structure revealed the relative orientation of the indole, pyridine, and phenyl rings. researchgate.net

If 5-Chloro-2,3-dihydro-1H-inden-2-amine were resolved into its enantiomers and crystallized, X-ray crystallography could be used to determine the absolute configuration (R or S) of the stereocenter at the C2 position. This technique provides the ultimate confirmation of the molecule's three-dimensional structure in the solid state.

Table 6: Example of Data Obtained from X-ray Crystallography of a Related Derivative researchgate.net

| Parameter | Description |

| Crystal System | Triclinic |

| Space Group | Pī |

| Bond Lengths & Angles | Precise measurement of all interatomic distances and angles. |

| Dihedral Angles | Defines the twist and orientation between different planes of the molecule. |

| Intermolecular Interactions | Identifies hydrogen bonds and other forces that stabilize the crystal packing. |

| Conformation | Determines the exact spatial arrangement of the atoms (e.g., E/Z configuration of imines). researchgate.net |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. This serves as a crucial check for the purity and correctness of the empirical formula.

For 5-Chloro-2,3-dihydro-1H-inden-2-amine, the molecular formula is C₉H₁₀ClN. nih.gov Based on this formula, the theoretical elemental composition can be calculated. An experimental result that matches these theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the assigned molecular formula and the purity of the sample.

Table 7: Theoretical Elemental Composition of 5-Chloro-2,3-dihydro-1H-inden-2-amine (C₉H₁₀ClN)

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 64.48% |

| Hydrogen | H | 1.01 | 6.01% |

| Chlorine | Cl | 35.45 | 21.15% |

| Nitrogen | N | 14.01 | 8.36% |

Academic and Research Applications of 5 Chloro 2,3 Dihydro 1h Inden 2 Amine

Utilization as a Building Block in Complex Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that are incorporated into a larger, more complex structure. 5-Chloro-2,3-dihydro-1H-inden-2-amine serves as an archetypal building block due to its well-defined stereochemical structure and versatile primary amine group. The amine functionality is a key reaction site, readily participating in a wide array of chemical transformations such as acylation, alkylation, and condensation reactions. These reactions allow for the facile introduction of diverse functional groups and the extension of the molecular framework.

The synthesis of complex heterocyclic systems often utilizes such building blocks. For instance, related chloro-indole carboxylates have been used as starting materials to build complex inhibitors of biological pathways. mdpi.comnih.gov The indane core of 5-Chloro-2,3-dihydro-1H-inden-2-amine provides a rigid scaffold that can be strategically elaborated, making it a valuable precursor in the multi-step synthesis of intricate molecular architectures.

Intermediate for the Design and Synthesis of Novel Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. 5-Chloro-2,3-dihydro-1H-inden-2-amine is an effective intermediate for creating novel chemical scaffolds. The 2-aminoindane framework itself is considered a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets. nih.gov By modifying this core structure, researchers can develop new classes of compounds.

The synthesis of novel derivatives often involves the transformation of the amine group. For example, reaction with various electrophiles can lead to the formation of amides, sulfonamides, ureas, and other functional groups, each creating a new molecular scaffold with distinct chemical properties. The chloro-substituent on the aromatic ring influences the reactivity and physicochemical properties of these resulting scaffolds, such as lipophilicity and electronic distribution, which are critical for their intended applications.

| Scaffold Class | Synthetic Transformation Example |

| Amides | Reaction with acyl chlorides or carboxylic acids |

| Sulfonamides | Reaction with sulfonyl chlorides |

| Ureas | Reaction with isocyanates |

| Secondary/Tertiary Amines | Reductive amination with aldehydes/ketones |

This interactive table illustrates how the primary amine of 5-Chloro-2,3-dihydro-1H-inden-2-amine can be used to generate diverse chemical scaffolds.

Development of Research Probes for Investigating Biological Targets

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov Derivatives of 2-aminoindane have been synthesized and utilized as research chemicals to investigate neurological targets. wikipedia.org These compounds can act as rigid analogues of other biologically active molecules, like amphetamines, allowing researchers to study the structural requirements of their corresponding biological receptors. nih.gov

The 5-chloro derivative, specifically, can be used to develop probes with altered selectivity and potency. The chlorine atom can form halogen bonds or occupy specific hydrophobic pockets within a protein's binding site, potentially leading to higher affinity or selectivity for a particular target. By systematically synthesizing and testing such derivatives, researchers can map the structure-activity relationships (SAR) of a biological target, providing valuable insights into its function and potential for therapeutic intervention.

Contribution to Structural Diversity in Chemical Libraries

Chemical libraries are large collections of distinct chemical compounds used in high-throughput screening to identify new drug leads. The structural diversity of these libraries is paramount to increasing the probability of finding a "hit." 5-Chloro-2,3-dihydro-1H-inden-2-amine is an excellent starting material for generating a focused chemical library.

Through combinatorial chemistry approaches, the primary amine of the molecule can be reacted with a large set of diverse building blocks (e.g., a collection of different carboxylic acids, sulfonyl chlorides, or isocyanates). This process rapidly generates a library of related compounds where the core 5-chloro-2,3-dihydro-1H-indene scaffold remains constant, but the substituent attached to the nitrogen atom varies widely. This method allows for the systematic exploration of the chemical space around the core scaffold, contributing to the creation of structurally rich libraries essential for modern drug discovery and chemical biology research.

Precursor in Agrochemical Research

There is documented evidence of the indane skeleton being used in the development of agrochemicals. Specifically, the direct precursor to 5-Chloro-2,3-dihydro-1H-inden-2-amine, which is 5-chloro-2,3-dihydro-1H-inden-1-one, is explicitly mentioned as a useful intermediate for creating arthropodicidal oxadiazines. google.com The synthesis of the amine from the corresponding ketone (inden-1-one) is a standard chemical transformation, positioning the amine as a key precursor in the synthetic pathway toward these agrochemical products. The development of novel pesticides is a significant area of research, and the use of the chloro-indane scaffold highlights its importance beyond pharmaceutical applications. nih.gov

Conclusion and Future Research Perspectives

Synthesis of Current Research Trajectories

Current research involving scaffolds related to 5-Chloro-2,3-dihydro-1H-inden-2-amine is heavily concentrated in the domain of medicinal chemistry. Amines are fundamental building blocks in the development of modern pharmaceuticals, prized for their chemical reactivity and their ability to participate in crucial intermolecular interactions with biological targets. numberanalytics.com The primary trajectory for compounds like 5-Chloro-2,3-dihydro-1H-inden-2-amine is its use as a synthetic intermediate or building block. bldpharm.com

The core research directions can be summarized as follows:

Scaffold for Novel Therapeutics: The dihydroindenamine framework is being explored for the synthesis of new chemical entities aimed at various therapeutic targets. The inherent rigidity of the indane ring system combined with the nucleophilic amine handle makes it an attractive starting point for generating libraries of compounds for drug screening programs. dndi.org

Bioisosteric Replacement and Analogue Synthesis: In drug design, chlorine atoms are often used to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its metabolic stability or binding affinity. Research efforts often involve using chloro-substituted building blocks like 5-Chloro-2,3-dihydro-1H-inden-2-amine to create analogues of existing bioactive molecules to optimize their pharmacokinetic and pharmacodynamic profiles.

Exploration of sp3-Rich Chemical Space: There is a clear trend in drug discovery to move away from flat, aromatic structures towards more three-dimensional, sp3-hybridized scaffolds. mdpi.com These structures, such as the dihydroindenamine core, offer better spatial arrangement of functional groups, which can lead to improved selectivity and potency for protein targets. Current research leverages such building blocks to expand the accessible chemical space for new drug candidates. mdpi.com

Identification of Unexplored Research Avenues and Challenges

Despite its utility, the full potential of 5-Chloro-2,3-dihydro-1H-inden-2-amine and its derivatives remains to be unlocked. Several challenges persist, and numerous research avenues are yet to be explored.

Key Challenges:

Stereoselective Synthesis: A significant challenge lies in the development of efficient and highly stereoselective synthetic methods. mdpi.com For derivatives of 5-Chloro-2,3-dihydro-1H-inden-2-amine that are chiral, controlling the stereochemistry is crucial, as different enantiomers or diastereomers can have vastly different biological activities. The development of novel catalytic asymmetric methods for the functionalization of the dihydroindenamine core is a critical and ongoing challenge.

Functionalization of the Indane Core: While the amine group provides a ready handle for modification, selective functionalization of the aromatic ring and the aliphatic portion of the indane skeleton remains a synthetic hurdle. Developing new methodologies, such as late-stage C-H bond functionalization, would provide access to a much wider range of derivatives with novel substitution patterns. rsc.org

Unexplored Research Avenues:

Materials Science Applications: The application of 5-Chloro-2,3-dihydro-1H-inden-2-amine has been predominantly focused on life sciences. However, functionalized amines are widely used in materials science. mst.edumdpi.com This compound could serve as a monomer for the synthesis of novel polymers or as a precursor for functional materials. For instance, amine-functionalized resins are being developed for applications such as carbon dioxide capture, and the specific properties of this chloro-substituted indane structure could impart unique characteristics to such materials. rsc.org

Catalysis: The amine functionality makes this compound a candidate for development into a chiral ligand for asymmetric catalysis. The rigid bicyclic structure could provide a well-defined steric environment around a metal center, potentially enabling high enantioselectivity in catalytic transformations. Research into the synthesis of new ligands based on this scaffold is a largely unexplored area.

Agrochemicals: While its use as an intermediate for arthropodicidal oxadiazines has been noted in patent literature, a systematic exploration of its potential in the broader field of agrochemicals has not been thoroughly investigated. The unique substitution pattern could be leveraged to develop new classes of herbicides, fungicides, or pesticides.

Prospects for Novel Research Discoveries in Dihydroindenamine Chemistry

The future of dihydroindenamine chemistry, with 5-Chloro-2,3-dihydro-1H-inden-2-amine as a representative building block, is promising and likely to branch into multidisciplinary fields.

Integration with Computational and AI-Driven Drug Discovery: The combination of synthetic chemistry with advanced computational tools presents a major opportunity. Deep learning and artificial intelligence can be used to predict the biological activities and physicochemical properties of virtual libraries of derivatives based on the 5-Chloro-2,3-dihydro-1H-inden-2-amine scaffold. nih.gov This in silico screening can guide synthetic efforts, accelerating the discovery of new drug candidates by prioritizing the most promising molecules. nih.gov

Development of Novel Synthetic Methodologies: Future research will likely focus on overcoming the current synthetic challenges. The discovery of novel catalysts and reagents for the regioselective and stereoselective functionalization of the dihydroindenamine core would be a significant breakthrough. rsc.orgresearchgate.net Such advances would not only provide access to new chemical entities but also enable more efficient and sustainable manufacturing processes.

Bio-orthogonal Chemistry and Chemical Biology: Functionalized amines can be used as probes to study biological systems. Derivatives of 5-Chloro-2,3-dihydro-1H-inden-2-amine could potentially be developed into chemical probes or bio-orthogonal handles for labeling and tracking biomolecules in living systems, opening up new avenues in chemical biology. mdpi.com

Data Tables

Table 1: Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-inden-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ClN | nih.gov |

| Molecular Weight | 167.63 g/mol | nih.gov |

| IUPAC Name | 5-chloro-2,3-dihydro-1H-inden-2-amine | nih.gov |

| CAS Number | 73536-83-1 | nih.gov |

| Appearance | White to light yellow crystal or crystalline powder | |

| Melting Point | 100-104 °C |

Q & A

Q. What are the common synthetic routes for 5-Chloro-2,3-dihydro-1H-inden-2-amine, and how can regioselectivity be controlled during synthesis?

Answer: A six-step synthesis protocol can be adapted from methods used for structurally similar indenamine derivatives. Key steps include:

- Friedel-Crafts acetylation under neat conditions with acetyl chloride to introduce substituents regioselectively at the 5- and 6-positions of the indenamine scaffold .

- Hydrogenation of N-protected intermediates to reduce acetyl groups while preserving the amine functionality .

- Chlorination via electrophilic aromatic substitution or directed metalation, ensuring precise positioning of the chlorine atom at the 5-position.

Regioselectivity is achieved by optimizing reaction conditions (e.g., solvent-free Friedel-Crafts) and protecting group strategies to direct electrophilic attack .

Q. Which spectroscopic and computational methods are recommended for structural characterization of this compound?

Answer:

- NMR spectroscopy : Use and NMR to confirm the amine group and chlorine substitution pattern. Chemical shifts for the indene backbone protons typically appear at δ 2.8–3.2 ppm (dihydro protons) and δ 6.5–7.2 ppm (aromatic protons) .

- Density Functional Theory (DFT) : Employ the B3LYP/6-31G(d,p) basis set to model molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .

Advanced Research Questions

Q. How can enantiomers of 5-Chloro-2,3-dihydro-1H-inden-2-amine be resolved, and what analytical techniques validate enantiomeric purity?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with isocratic elution (95:5:0.1 hexane:ethanol:diethylamine) for baseline separation. Scale to preparative columns (10 mm x 250 mm) for mg-scale purification .

- Polarimetry : Measure specific rotation () to distinguish enantiomers. For example, enantiomers of related indenamine derivatives exhibit values of -86.2 and +93.3 (deg·mL)/(g·dm) .

- Reinjection validation : Confirm purity (>99%) by reanalyzing isolated peaks under analytical conditions and comparing UV spectra .

Q. How does the chlorine substituent influence electronic properties and biological activity in structure-activity relationship (SAR) studies?

Answer:

- Electron-withdrawing effect : Chlorine increases electrophilicity of the aromatic ring, altering binding affinity in receptor-ligand interactions (e.g., serotonin or AMPA receptors) .

- Computational modeling : Calculate global electrophilicity index () and chemical potential () using DFT to predict reactivity. For example, chloro-substituted indenamines show higher values compared to non-halogenated analogs, enhancing interactions with electron-rich biological targets .

Q. What strategies address contradictions in biological activity data between racemic mixtures and isolated enantiomers?

Answer:

- Enantiomeric purity checks : Use chiral HPLC and polarimetry to rule out racemization during biological assays .

- Dose-response recalibration : Test enantiomers separately at varying concentrations to account for potency differences. For example, one enantiomer of SYA 40247 (a related compound) showed 10-fold higher 5-HT7 receptor affinity than its counterpart .

- Molecular docking : Compare enantiomer binding modes using software like AutoDock to explain divergent activities .

Methodological Best Practices

Q. How can synthetic yields be improved while maintaining regioselectivity in Friedel-Crafts reactions?

Answer:

- Solvent optimization : Perform reactions neat or in low-polarity solvents (e.g., dichloromethane) to enhance acetyl chloride reactivity .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during electrophilic substitution .

Q. What computational parameters ensure accurate DFT modeling of chloro-indenamine derivatives?

Answer:

- Basis set selection : B3LYP/6-31G(d,p) balances accuracy and computational cost for geometry optimization and electronic property calculations .

- Solvent effects : Include a polarizable continuum model (PCM) for water or ethanol to simulate physiological conditions.

- Vibrational frequency analysis : Confirm stationary points as minima (no imaginary frequencies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.